9-Cis-Retinal

Photochemistry Visual Cycle Retinal Isomerization

9-Cis-Retinal (CAS 514-85-2) is the essential isomer for RXR signaling and visual cycle research—not interchangeable with all-trans-retinal. As the sole endogenous precursor to 9-cis-retinoic acid (the selective RXR ligand), it enables unique studies in nuclear receptor pharmacology. This isomer binds CRBP-I (Kd 8 nM), CRBP-II (Kd 5 nM), and CRALBP (Kd 53.3 nM), accelerates rod photoreceptor maturation in retinal organoids, and restores cone ERG function in IRBP⁻/⁻ models (0.375 mg i.p.). ≥98% purity; −20°C storage. Procure this specific stereoisomer to ensure experimental validity.

Molecular Formula C20H28O
Molecular Weight 284.4 g/mol
CAS No. 514-85-2
Cat. No. B017824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Cis-Retinal
CAS514-85-2
Synonyms9-Z-Retinal;  9-cis-Retinaldehyde;  9-cis-Vitamin A Aldehyde;  Isoretinene a;  _x000B_
Molecular FormulaC20H28O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C
InChIInChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13+
InChIKeyNCYCYZXNIZJOKI-MKOSUFFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Cis-Retinal CAS 514-85-2: Scientific Procurement and Baseline Characterization


9-Cis-Retinal (CAS 514-85-2, C20H28O, MW 284.44) is a natural geometric isomer of retinal—the aldehyde derivative of vitamin A—that serves as both a critical chromophore in the vertebrate visual cycle and a precursor to 9-cis-retinoic acid, the endogenous ligand for retinoid X receptors (RXRs) [1]. Unlike its more abundant counterpart all-trans-retinal, 9-cis-retinal is produced endogenously from dietary 9-cis-β-carotene via enzymatic cleavage and exhibits distinct binding profiles to intracellular retinoid-binding proteins, including cellular retinol-binding proteins I and II (CRBP-I and CRBP-II) with Kd values of 8 nM and 5 nM, respectively, as well as to cellular retinaldehyde-binding protein (CRALBP) with a Kd of 53.3 nM [2][3]. The compound is supplied as a light- and temperature-sensitive dry powder (purity >98%), requiring storage at -20°C for long-term stability and protection from direct light exposure to prevent isomerization [2][4]. Its dual role as a visual chromophore and as a metabolic precursor to the RXR-selective ligand 9-cis-retinoic acid distinguishes it from other retinal isomers, positioning 9-cis-retinal as a uniquely versatile tool for studies spanning visual phototransduction, nuclear receptor signaling, and photoreceptor development [1].

Why 9-Cis-Retinal Cannot Be Substituted with All-Trans or 11-Cis-Retinal in Scientific Workflows


The four major stereoisomers of retinal—all-trans, 9-cis, 11-cis, and 13-cis—exhibit fundamentally distinct photochemical, biochemical, and biological properties that preclude generic substitution in experimental systems. At the photochemical level, the quantum efficiency for 9-cis→trans photoisomerization (0.5 in hexane at 365 nm) is 2.5-fold higher than that of 11-cis→trans (0.2) and differs substantially from all-trans→monocis conversion (0.06-0.2), establishing that each isomer occupies a distinct region of the photostationary state landscape [1]. At the protein-binding level, 9-cis-retinal displays high-affinity binding to CRBP-I (Kd 8 nM) and CRBP-II (Kd 5 nM), whereas the binding affinities of all-trans-retinal and 11-cis-retinal to these same proteins differ by orders of magnitude [2]. Furthermore, 9-cis-retinal serves as the specific precursor to 9-cis-retinoic acid, which selectively activates RXR nuclear receptors (RXRα, RXRβ, RXRγ) at EC50 values of 3-20 nM—a pharmacological property not shared by the all-trans isomer, which efficiently activates only RAR receptors [3]. In retinal organoid differentiation protocols, substituting 9-cis-retinal with all-trans retinoic acid fails to produce the accelerated rod photoreceptor maturation and enhanced rhodopsin expression observed with 9-cis-retinal supplementation [4]. These isomer-specific properties demand that procurement decisions be guided by the precise stereochemical identity of the compound rather than by generic classification as 'retinal.'

9-Cis-Retinal Procurement Evidence Guide: Quantitative Differentiation Versus Retinal Isomers


Photoisomerization Quantum Efficiency: 9-Cis-Retinal Exhibits 2.5-Fold Higher cis→trans Conversion Than 11-Cis-Retinal

In a direct head-to-head comparison under identical experimental conditions, 9-cis-retinal demonstrates a quantum efficiency of 0.5 for cis→trans photoisomerization in hexane at 365 nm and 25°C, compared to 0.2 for 11-cis→trans and 0.4 for 13-cis→trans isomerization [1]. The all-trans→monocis conversion proceeds with quantum efficiencies ranging from 0.06 to 0.2 depending on the stereoisomeric composition assumptions of the product mixture [1]. The 9-cis isomer therefore exhibits the highest quantum efficiency for cis→trans conversion among the four stereoisomers tested under these conditions.

Photochemistry Visual Cycle Retinal Isomerization

CRBP-I and CRBP-II Binding Affinity: 9-Cis-Retinal Binds with Single-Digit Nanomolar Kd Values Distinct from Other Retinoids

9-Cis-retinal binds to cellular retinol-binding protein I (CRBP-I) with a dissociation constant (Kd) of 8 nM and to CRBP-II with a Kd of 5 nM, as determined by fluorescence spectroscopy monitoring of ligand-protein interactions [1][2]. In contrast, 9-cis-retinol (the reduced alcohol form) binds to CRBP-I and CRBP-II with K'd values of 11 nM and 68 nM, respectively—approximately 1.4-fold and 13.6-fold weaker than 9-cis-retinal for the respective binding proteins [1]. No significant binding of 9-cis-retinoic acid to CRBP-I or CRBP-II was observed under the same assay conditions [1]. Additionally, 9-cis-retinal binds to cellular retinaldehyde-binding protein (CRALBP) with a Kd of 53.3 nM [3].

Retinoid-Binding Proteins Intracellular Transport Ligand-Receptor Interactions

Cytochrome P450 Metabolism: 9-Cis-Retinal Displays Isozyme-Specific 4-Hydroxylation Kinetics 7-Fold Higher Than All-Trans-Retinal

In a comparative study of retinal isomer metabolism by purified liver microsomal cytochrome P450 isozymes, P450s 2B4 and 2C3 exhibited the highest activity for 4-hydroxylation of 9-cis-retinal, with turnover numbers approximately 7 times as great as that of P450 1A1 for the same substrate [1]. This contrasts with all-trans-retinal and 13-cis-retinal, for which P450 1A1 is by far the most active enzyme in both conversion to the corresponding acids and 4-hydroxylation [1]. The inclusion of cytochrome b5 stimulated the 4-hydroxylation of 9-cis-retinal by P450 2B4 to a turnover of 3.7 nmol product/min/nmol enzyme—the highest value reported for any retinoid conversion in this enzyme system [1].

Retinoid Metabolism Cytochrome P450 Xenobiotic Biotransformation

Retinal Dehydrogenase Substrate Kinetics: 9-Cis-Retinal and All-Trans-Retinal Exhibit Comparable Catalytic Efficiency but Distinct Allosteric Parameters

Rat liver cytosolic retinal dehydrogenase, which accounts for approximately 90% of both all-trans-retinal and 9-cis-retinal dehydrogenase activity in rat liver cytosol, displays allosteric kinetics for 9-cis-retinal with a K0.5 of 5.2 μM, Hill coefficient of 1.4, Vmax of 7.85 nmol min⁻¹ (mg protein)⁻¹, yielding a catalytic efficiency ratio Vmax/K0.5 of 1.5 [1]. For all-trans-retinal, the same enzyme exhibits a K0.5 of 1.6 μM, Hill coefficient of 1.4, Vmax of 3.4 nmol min⁻¹ (mg protein)⁻¹, with Vmax/K0.5 = 2.1 [1]. In contrast, 13-cis-retinal was not an efficient substrate for this dehydrogenase [1]. In rat kidney, a novel aldehyde dehydrogenase isoenzyme oxidizes 9-cis-retinal to 9-cis-retinoic acid with 2-fold higher activity than all-trans-retinal [2].

Retinoic Acid Biosynthesis Enzyme Kinetics Aldehyde Dehydrogenase

Rod Photoreceptor Differentiation in Retinal Organoids: 9-Cis-Retinal Accelerates Maturation with Higher Rhodopsin Expression Than All-Trans Retinoic Acid

In human pluripotent stem cell-derived retinal organoid differentiation protocols, switching supplementation from the widely used all-trans retinoic acid to 9-cis-retinal accelerates rod photoreceptor differentiation and improves morphogenesis [1]. Specifically, the addition of 9-cis-retinal results in higher rhodopsin expression and more mature mitochondrial morphology in rod photoreceptors compared to protocols using all-trans retinoic acid [1]. A comparative study investigating stage-specific addition of retinoic acid, 9-cis-retinal, 11-cis-retinal, and other factors in retinal organoid differentiation demonstrated that the timing and identity of the retinoid supplement differentially impacts the generation of cone and rod photoreceptors [2].

Retinal Organoids Photoreceptor Development Stem Cell Differentiation

In Vivo Cone Photoreceptor Function Rescue: 9-Cis-Retinal Restores ERG Responses in IRBP-Deficient Mice

In interphotoreceptor retinoid-binding protein (IRBP) knockout mice—a model of 11-cis-retinal deficiency—intraperitoneal administration of 0.375 mg 9-cis-retinal significantly increased cone photoreceptor light responses as measured by electroretinography (ERG) [1]. The cone photoreceptors of IRBP-deficient mice exhibited particular sensitivity to exogenous 9-cis-retinal, with cone ERG function restored to wild-type levels following treatment [1]. This demonstrates that 9-cis-retinal can functionally substitute for the missing 11-cis-retinal chromophore in vivo to regenerate functional cone visual pigment.

Electroretinography Retinal Degeneration Preclinical Models

Optimal Scientific and Industrial Application Scenarios for 9-Cis-Retinal Based on Quantitative Evidence


Retinal Organoid Differentiation Protocols Requiring Accelerated Rod Photoreceptor Maturation

For laboratories generating human pluripotent stem cell-derived retinal organoids, substitution of all-trans retinoic acid with 9-cis-retinal (supplemented during differentiation days 90-120) accelerates rod photoreceptor maturation and increases rhodopsin expression relative to standard protocols [1][2]. This application is directly supported by comparative differentiation studies demonstrating that 9-cis-retinal produces more mature mitochondrial morphology and higher rhodopsin expression than all-trans retinoic acid in organoid cultures [1]. Procurement of 9-cis-retinal is indicated when accelerated differentiation timelines and enhanced rod photoreceptor yield are prioritized.

In Vivo Studies of Cone Photoreceptor Function and Retinal Degeneration Rescue

In animal models of 11-cis-retinal deficiency (e.g., IRBP knockout mice, RPE65-mutant models), 9-cis-retinal administration rescues cone photoreceptor function as measured by electroretinography [1]. The demonstrated ability of 0.375 mg 9-cis-retinal (i.p.) to restore cone ERG responses to wild-type levels in IRBP⁻/⁻ mice [1] positions this compound as a critical reagent for pharmacological studies of chromophore replacement and for preclinical evaluation of visual cycle therapeutics. This scenario is further supported by patent literature describing 9-cis-retinal administration for treating retinitis pigmentosa associated with mutant opsin proteins [3].

Cytochrome P450-Mediated Retinoid Metabolism Studies

The isozyme-specific metabolism of 9-cis-retinal—with 7-fold higher 4-hydroxylation turnover by P450 2B4/2C3 compared to P450 1A1, and stimulation to 3.7 nmol/min/nmol P450 with cytochrome b5 [4]—makes this isomer essential for studies of differential retinoid processing by hepatic microsomal enzymes. Researchers investigating tissue-specific retinoid homeostasis, drug-drug interactions involving retinoid pathways, or the role of P450 isozyme specificity in retinoic acid biosynthesis should procure 9-cis-retinal rather than relying on all-trans-retinal, which exhibits a distinct P450 metabolic profile [4].

Intracellular Retinoid-Binding Protein Characterization and Trafficking Studies

With high-affinity binding to CRBP-I (Kd 8 nM), CRBP-II (Kd 5 nM), and CRALBP (Kd 53.3 nM) [1][2], 9-cis-retinal serves as a preferred ligand for characterizing intracellular retinoid-binding protein function, binding pocket specificity, and retinoid trafficking pathways. The distinct binding profile of 9-cis-retinal relative to 9-cis-retinol (CRBP-I K'd 11 nM; CRBP-II K'd 68 nM) and the lack of CRBP binding by 9-cis-retinoic acid [1] enables selective experimental manipulation of the aldehyde-specific arm of the 9-cis-retinoid pathway.

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